![molecular formula C7H3BrN2O2 B1358633 2-Bromo-4-nitrobenzonitrile CAS No. 34662-35-6](/img/structure/B1358633.png)
2-Bromo-4-nitrobenzonitrile
Overview
Description
2-Bromo-4-nitrobenzonitrile is a chemical compound with the molecular formula C7H3BrN2O2 . It is used in various industrial processes and has wide-spectrum antimicrobial properties .
Synthesis Analysis
The synthesis of benzonitriles, including 2-Bromo-4-nitrobenzonitrile, involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another method involves the reaction of ortho-nitrochlorobenzenes with cuprous cyanide and an alkali metal bromide .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-nitrobenzonitrile has been studied using theoretical methods (B3LYP) invoking a basis set . The molecular weight is 227.015 Da, and the molecular formula is C7H3BrN2O2 .Physical And Chemical Properties Analysis
2-Bromo-4-nitrobenzonitrile has a molecular weight of 227.01 g/mol . The exact mass is 225.93779 g/mol, and the monoisotopic mass is 225.93779 g/mol .Scientific Research Applications
Infrared Spectroscopy in Solvent Interaction Studies
2-Bromo-4-nitrobenzonitrile: has been utilized in the study of infrared spectral data to understand solvent effects on carbonyl stretching vibrations . This research is crucial for identifying functional groups in organic compounds and understanding their interactions with various solvents, which is fundamental in pharmaceutical chemistry and chemical production.
Pharmaceutical Synthesis
This compound is significant in pharmaceuticals, particularly as an intermediate in the synthesis of drugs. It has been identified as a potential inhibitor in the treatment of diseases like cancer, atherosclerosis, and psoriasis, due to its role in the synthesis of tyrosine kinase irreversible inhibitors and protein kinase inhibitors .
Agrochemical Applications
In the field of sustainable agriculture, 2-Bromo-4-nitrobenzonitrile could be involved in the development of nano-agrochemical delivery systems. These systems aim to improve the stability and dispersion of active ingredients, promoting precise delivery and reducing residual pollution .
Flavoring Agents in Pharmaceuticals
While not directly used as a flavoring agent, derivatives of 2-Bromo-4-nitrobenzonitrile can be employed in the production of compounds that serve as flavoring agents in pharmaceutical formulations. These compounds help improve the palatability and compliance of oral medications .
Textile Industry
2-Bromo-4-nitrobenzonitrile: may serve as an intermediate in the synthesis of dyes and other chemicals used in the textile industry. Its derivatives could be involved in processes that range from the removal of impurities from fibers to the final touches on fabric .
Dye Production
The compound is also important in the production of dyes. It acts as an intermediate in the synthesis of complex dyes, which are used in various industries, including textiles and inks .
Mechanism of Action
Target of Action
It’s structurally similar to bronopol (2-bromo-2-nitro-1,3-propanediol), which is known for its wide-spectrum antimicrobial properties .
Mode of Action
It’s known that nitrobenzene derivatives can undergo various reactions, including nucleophilic displacement . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Nitrobenzene and its derivatives have been shown to affect various metabolic pathways in bacteria, demonstrating the ability to assimilate new carbon sources .
Pharmacokinetics
It’s reported to have high gi absorption and is a cyp1a2 and cyp2c19 inhibitor . These properties could impact its bioavailability and potential interactions with other substances.
Result of Action
Nitrobenzene derivatives have been shown to have significant effects on cellular processes, including the potential to sensitize non-small-cell lung cancer to pemetrexed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-nitrobenzonitrile. For instance, it’s recommended to handle the compound in a well-ventilated place, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .
properties
IUPAC Name |
2-bromo-4-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFVJZYSOSQUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625145 | |
Record name | 2-Bromo-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-nitrobenzonitrile | |
CAS RN |
34662-35-6 | |
Record name | 2-Bromo-4-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34662-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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